

Spectroscopic Analysis of 1-Methoxy-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methoxy-2-propanol

Cat. No.: B031579

[Get Quote](#)

This technical guide provides an in-depth overview of the spectroscopic data for **1-Methoxy-2-propanol** (also known as propylene glycol methyl ether or PGME), a widely used solvent. The document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for compound identification and characterization. It covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting key data in a structured format and detailing the experimental protocols for data acquisition.

Molecular Structure

IUPAC Name: 1-methoxypropan-2-ol^[1] Molecular Formula: C₄H₁₀O₂^{[1][2]} Molecular Weight: 90.12 g/mol^{[1][2]} CAS Number: 107-98-2^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for **1-Methoxy-2-propanol**.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of **1-Methoxy-2-propanol** is typically run in a deuterated solvent such as Chloroform-d (CDCl₃).^[3]

Table 1: ^1H NMR Data for **1-Methoxy-2-propanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.15	Doublet	3H	-CH ₃ (on C2)
~3.20 - 3.40	Multiplet	2H	-CH ₂ - (on C1)
~3.40	Singlet	3H	-OCH ₃
~3.85 - 4.00	Multiplet	1H	-CH- (on C2)
Variable (e.g., ~2.5)	Singlet (broad)	1H	-OH

Note: The chemical shift of the hydroxyl (-OH) proton is variable and depends on concentration, temperature, and solvent.

^{13}C NMR Spectroscopic Data

Carbon-13 NMR (^{13}C NMR) provides information about the carbon skeleton of a molecule. The proton-decoupled spectrum of **1-Methoxy-2-propanol** shows four distinct signals, corresponding to the four unique carbon environments in the molecule.^[4]

Table 2: ^{13}C NMR Data for **1-Methoxy-2-propanol**

Chemical Shift (δ) ppm	Assignment
~18.5	-CH ₃ (on C2)
~59.0	-OCH ₃
~67.5	-CH- (on C2)
~75.5	-CH ₂ - (on C1)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for liquid **1-Methoxy-2-propanol**

is typically obtained as a neat thin film between salt plates.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 3: Key IR Absorption Bands for **1-Methoxy-2-propanol**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3600 - 3200 (broad)	Strong	O-H stretch (alcohol)
2970 - 2820	Strong	C-H stretch (alkane)
1110	Strong	C-O stretch (ether and alcohol)

Source: Data compiled from various spectral databases.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[\[11\]](#) Electron Ionization (EI) is a common method used for volatile compounds like **1-Methoxy-2-propanol**.[\[12\]](#) The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in structural elucidation. The molecular ion peak $[M]^+$ for **1-Methoxy-2-propanol** is expected at $m/z = 90$.[\[2\]](#)[\[4\]](#)

Table 4: Major Fragments in the Mass Spectrum of **1-Methoxy-2-propanol**

m/z	Relative Intensity	Proposed Fragment Ion
90	Low	$[C_4H_{10}O_2]^+$ (Molecular Ion)
75	Moderate	$[M - CH_3]^+$
59	Moderate	$[CH_3OCH_2CH]^+$
45	High (Base Peak)	$[CH_3OCH_2]^+$ or $[CH(OH)CH_3]^+$
31	Moderate	$[CH_2OH]^+$

Source: Data compiled from NIST and other spectral databases.[\[1\]](#)[\[2\]](#)[\[13\]](#)

Experimental Protocols

The following sections provide generalized protocols for acquiring spectroscopic data for a liquid sample such as **1-Methoxy-2-propanol**.

NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh approximately 5-25 mg of **1-Methoxy-2-propanol** for ^1H NMR (or 50-100 mg for ^{13}C NMR) into a clean, dry vial.[\[14\]](#)[\[15\]](#)
- Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3).[\[16\]](#)[\[17\]](#) The deuterated solvent is crucial for the instrument's lock system and to avoid large solvent signals in ^1H NMR spectra.[\[15\]](#)[\[18\]](#)
- Dissolution: Ensure the sample is fully dissolved. Vortex or gently sonicate if necessary.[\[16\]](#)
- Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[14\]](#)[\[17\]](#)
- Acquisition: Insert the NMR tube into the spectrometer. The instrument will then perform standard procedures including locking onto the deuterium signal, shimming to optimize magnetic field homogeneity, and tuning the probe.[\[16\]](#) A standard pulse sequence is then used to acquire the spectrum. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.[\[19\]](#)

IR Spectrum Acquisition (Neat Liquid)

- Plate Preparation: Ensure two salt plates (e.g., NaCl or KBr) are clean and dry.[\[6\]](#) Handle them by the edges to avoid transferring moisture from your fingers.
- Sample Application: Place 1-2 drops of neat **1-Methoxy-2-propanol** onto the center of one salt plate.[\[5\]](#)[\[20\]](#)
- Sandwich Formation: Place the second salt plate on top and gently press to spread the liquid into a thin, even film between the plates.[\[5\]](#)[\[21\]](#)
- Analysis: Place the "sandwich" into the sample holder in the IR spectrometer.

- **Data Collection:** Collect a background spectrum of the empty instrument first, then collect the sample spectrum.^[7] The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
- **Cleaning:** After analysis, clean the salt plates thoroughly with a dry solvent (e.g., acetone or isopropanol) and return them to a desiccator.^{[6][21]}

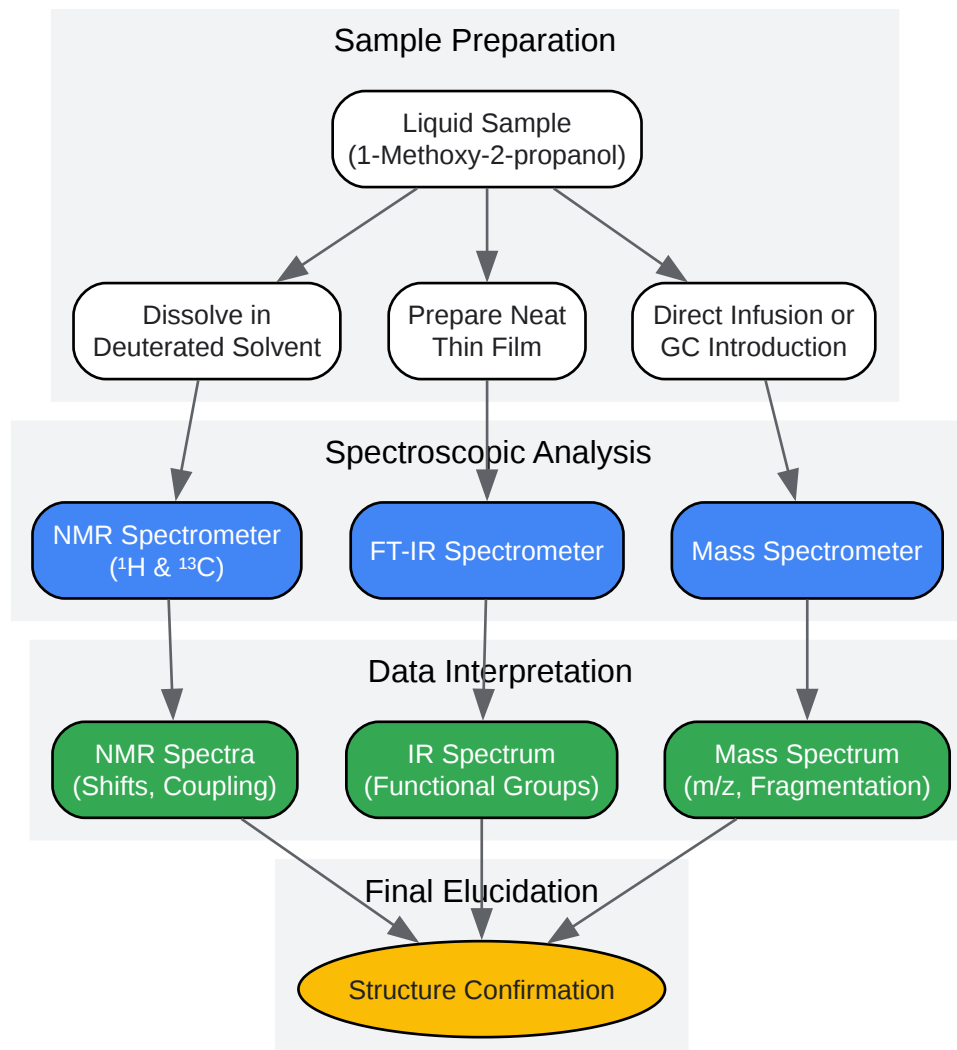
Mass Spectrum Acquisition (Electron Ionization)

- **Sample Introduction:** For a volatile liquid like **1-Methoxy-2-propanol**, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.^[12]
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV for EI), causing them to lose an electron and form a positively charged molecular ion ($[M]^+$).^{[11][12]} Excess energy from this process leads to fragmentation.
- **Mass Analysis:** The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.^{[11][12]}
- **Detection:** An ion detector measures the abundance of ions at each m/z value.
- **Spectrum Generation:** The data is plotted as a mass spectrum, showing the relative abundance of each ion as a function of its m/z ratio.^[12]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like **1-Methoxy-2-propanol**.

General Workflow for Spectroscopic Analysis



[Click to download full resolution via product page](#)

Caption: Workflow from sample preparation to structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methoxy-2-propanol | C₄H₁₀O₂ | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Propanol, 1-methoxy- [webbook.nist.gov]
- 3. 1-Methoxy-2-propanol(107-98-2) 1H NMR spectrum [chemicalbook.com]
- 4. 1-Methoxy-2-propanol(107-98-2) 13C NMR spectrum [chemicalbook.com]
- 5. webassign.net [webassign.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. ursinus.edu [ursinus.edu]
- 8. 1-Methoxy-2-propanol(107-98-2) IR Spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Propanol, 1-methoxy- [webbook.nist.gov]
- 11. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
- 13. 1-Methoxy-2-propanol(107-98-2) MS [m.chemicalbook.com]
- 14. NMR Sample Preparation [nmr.chem.umn.edu]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 17. research.reading.ac.uk [research.reading.ac.uk]
- 18. publish.uwo.ca [publish.uwo.ca]
- 19. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 20. scribd.com [scribd.com]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1-Methoxy-2-propanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031579#spectroscopic-data-of-1-methoxy-2-propanol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com